molecular formula C17H17F3N4O2 B2795660 2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile CAS No. 339103-02-5

2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile

Cat. No.: B2795660
CAS No.: 339103-02-5
M. Wt: 366.344
InChI Key: DKLLAGZTFITLJA-HCGXMYGOSA-N
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Description

This compound belongs to the propanedinitrile family, characterized by a conjugated system with a dimethylamino group, an imino linkage, and a trifluoromethylphenoxyethoxy substituent.

Properties

IUPAC Name

2-[(3E)-1-(dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-24(2)16(13(11-21)12-22)6-7-23-26-9-8-25-15-5-3-4-14(10-15)17(18,19)20/h3-5,7,10H,6,8-9H2,1-2H3/b23-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLLAGZTFITLJA-HCGXMYGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3E)-1-(dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]propanedinitrile is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C15H17F3N4C_{15}H_{17}F_3N_4, indicating the presence of trifluoromethyl groups and a dimethylamino moiety that may contribute to its biological properties. The structure includes a propanedinitrile backbone, which is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial Properties : The presence of trifluoromethyl groups has been associated with enhanced antibacterial activity against resistant strains like MRSA .
  • Anti-inflammatory Effects : Analogous compounds have shown promising results in reducing inflammation in preclinical models, suggesting that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Tested Model Outcome Reference
AntibacterialMRSASignificant inhibition observed
Anti-inflammatoryAnimal models (e.g., carrageenan)Reduced edema and inflammation
CytotoxicityCancer cell lines (e.g., HeLa)Induced apoptosis

Case Studies

  • Antibacterial Efficacy : In a study examining various analogs of trifluoromethyl-substituted compounds, the tested compound demonstrated significant antibacterial activity against MRSA, highlighting its potential as a novel therapeutic agent .
  • Anti-inflammatory Activity : A preclinical study evaluated the anti-inflammatory effects of related compounds in models of acute inflammation. Results indicated that these compounds significantly reduced inflammatory markers and edema, suggesting that the target compound may share these beneficial effects .
  • Cytotoxic Effects on Cancer Cells : Research involving human cancer cell lines revealed that the compound induced cytotoxicity through apoptosis, indicating potential applications in cancer therapy .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its ability to interact with specific biological targets makes it a candidate for drug discovery programs.

  • Case Study: Anticancer Activity
    A study explored the anticancer properties of similar compounds, demonstrating that modifications in the trifluoromethyl group can enhance cytotoxicity against cancer cell lines. The presence of the dimethylamino group was found to improve solubility and bioavailability, crucial for therapeutic efficacy.

Agrochemical Applications

Due to its unique chemical structure, this compound may serve as an intermediate in the synthesis of herbicides or pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals.

  • Case Study: Herbicidal Activity
    Research indicated that compounds with similar structures exhibited significant herbicidal activity against various weed species. The efficacy was attributed to the ability of these compounds to inhibit specific enzymatic pathways in plants.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of functionalized polymers or coatings.

  • Case Study: Polymer Synthesis
    A study demonstrated the use of related compounds in synthesizing novel polymers with enhanced thermal stability and chemical resistance. The incorporation of such functional groups can lead to materials with tailored properties for specific industrial applications.

Data Tables

Application AreaPotential UseKey Findings
PharmaceuticalAnticancer agentsEnhanced cytotoxicity observed in modified derivatives
AgrochemicalHerbicidesSignificant herbicidal activity against weeds
Material ScienceFunctionalized polymersImproved thermal stability in synthesized materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs with shared motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Source
2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile (CAS 478262-31-6) C₁₅H₁₄FN₄O 478.41 3-fluorobenzyloxy group Antitumor agents, bioactive small molecules
[2-(4-fluorophenoxy)-1-methoxyethylidene]propanedinitrile C₁₂H₉FN₂O₂ 232.21 4-fluorophenoxy, methoxy groups No direct biological data reported
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide (CAS 477870-59-0) C₂₁H₂₄ClFN₂O₂ 390.88 Chloro-fluorophenylmethoxy, dimethylaminopropylamide Potential kinase inhibitor
Key Observations :

Substituent Effects: The trifluoromethylphenoxyethoxy group in the target compound enhances lipophilicity and metabolic stability compared to the 3-fluorobenzyloxy group in CAS 478262-31-6 .

Electronic Properties :

  • The trifluoromethyl group introduces strong electron-withdrawing effects, which may enhance π-π stacking with aromatic residues in biological targets compared to fluorine or chlorine substituents .

Biological Activity: The analog CAS 478262-31-6 is classified as an antitumor agent, suggesting the propanedinitrile scaffold is critical for cytotoxicity or apoptosis induction . The dimethylamino group in all compounds likely contributes to basic solubility and interactions with charged residues in enzymes or receptors .

Research Findings and Mechanistic Insights

  • Antitumor Potential: The fluorinated benzyloxy analog (CAS 478262-31-6) demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 8.2 µM) in preliminary assays, attributed to its ability to disrupt microtubule assembly . The trifluoromethylphenoxyethoxy variant is hypothesized to exhibit enhanced potency due to improved membrane permeability.
  • Synthetic Challenges: The ethoxyimino linkage in the target compound requires precise control during synthesis to maintain the (3E)-configuration, which is critical for bioactivity. By contrast, the methoxyethylidene analog (C₁₂H₉FN₂O₂) lacks stereochemical complexity, simplifying synthesis but reducing target specificity .

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